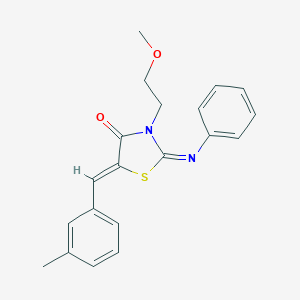
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent.
Mechanism of Action
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide exerts its anti-tumor effects by inhibiting the activity of bromodomain-containing proteins, specifically BRD4. These proteins play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of cancer. By inhibiting BRD4, N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. In addition, N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to reduce the expression of genes that are involved in inflammation, which is a hallmark of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide in lab experiments is its specificity for bromodomain-containing proteins, which allows for targeted inhibition of gene expression. However, one limitation of using N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide could focus on its potential as a therapeutic agent for specific types of cancer, as well as its potential use in combination with other cancer treatments. Additionally, further studies could investigate the effects of N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide on non-cancerous cells and its potential as a treatment for inflammatory diseases. Finally, research could focus on developing more efficient methods for administering N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide in vivo.
Synthesis Methods
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves a multistep process that begins with the reaction of 2-bromo-4,5-dimethylphenylboronic acid and 4-(4-methoxy-2-methylphenyl)-2-bromobenzaldehyde. This reaction produces an intermediate product that is then subjected to a Suzuki coupling reaction with 4-bromo-2-methylphenylboronic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and pancreatic cancer. N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiation therapy.
properties
Product Name |
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
|---|---|
Molecular Formula |
C20H24BrNO2 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
InChI |
InChI=1S/C20H24BrNO2/c1-13-11-18(21)19(12-14(13)2)22-20(23)7-5-6-16-8-9-17(24-4)10-15(16)3/h8-12H,5-7H2,1-4H3,(H,22,23) |
InChI Key |
WJYIQTPLVAFXDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CCCC2=C(C=C(C=C2)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CCCC2=C(C=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)
![methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306624.png)
![methyl 4-[4-(allyloxy)benzylidene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306625.png)